molecular formula C5H6F2O2 B3030910 2,2-Difluoroethyl prop-2-enoate CAS No. 104082-95-3

2,2-Difluoroethyl prop-2-enoate

Cat. No. B3030910
CAS RN: 104082-95-3
M. Wt: 136.1 g/mol
InChI Key: RQHBMXNWRDDZQR-UHFFFAOYSA-N
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Description

2,2-Difluoroethyl prop-2-enoate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is an organic compound that belongs to the family of vinyl esters, which are widely used in various fields such as pharmaceuticals, polymers, and agrochemicals. In

Scientific Research Applications

Chemical Reactions Analysis

Perfluoro-2-(trifluoromethyl)propene, a compound related to 2,2-difluoroethyl prop-2-enoate, exhibits high reactivity. It readily reacts with nucleophiles and more sluggishly with electrophiles and common organic solvents. Understanding the reactions of such fluorinated olefins provides valuable insights into their reactivity.

Mechanism of Action

Target of Action

The primary targets of 2,2-Difluoroethyl Prop-2-enoate are thiol, amine, and alcohol nucleophiles . These targets play a crucial role in various biochemical reactions, particularly in the synthesis of fluorinated organic molecules.

Mode of Action

2,2-Difluoroethyl Prop-2-enoate interacts with its targets through an electrophilic 2,2-difluoroethylation process . This interaction involves a hypervalent iodine reagent, (2,2-difluoro-ethyl)(aryl)iodonium triflate, via a proposed ligand coupling mechanism . The presence of fluorine atoms can greatly influence the biological activity and metabolic stability of pharmaceuticals.

Biochemical Pathways

The compound affects the synthesis of fluorinated compounds, such as gem-difluorocyclobutanes. This process is challenging due to the harsh reaction conditions often required. A novel approach involving the migratory gem-difluorination of aryl-substituted methylenecyclopropanes (mcps) has been reported.

Pharmacokinetics

The presence of fluorine atoms in the compound can greatly influence the biological activity and metabolic stability of pharmaceuticals. This suggests that the compound may have unique ADME properties that impact its bioavailability.

Result of Action

The result of the action of 2,2-Difluoroethyl Prop-2-enoate is the production of a wide range of 2,2-difluoroethylated nucleophiles . These include the drugs Captopril, Normorphine, and Mefloquine . The compound’s action allows for efficient transfer of the CH2CF2H motif to a wide variety of nucleophiles .

Action Environment

The action of 2,2-Difluoroethyl Prop-2-enoate can be influenced by various environmental factors. For instance, the compound exhibits high reactivity, participating in both heterolytic and homolytic reactions. It reacts readily with nucleophiles and more sluggishly with electrophiles, and also with common organic solvents. These reactions provide insight into the reactivity of fluorinated olefins.

properties

IUPAC Name

2,2-difluoroethyl prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O2/c1-2-5(8)9-3-4(6)7/h2,4H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHBMXNWRDDZQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602186
Record name 2,2-Difluoroethyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoroethyl prop-2-enoate

CAS RN

104082-95-3
Record name 2,2-Difluoroethyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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